molecular formula C6H7BrOS B6265342 2-(5-bromothiophen-3-yl)ethan-1-ol CAS No. 1510244-75-3

2-(5-bromothiophen-3-yl)ethan-1-ol

Cat. No.: B6265342
CAS No.: 1510244-75-3
M. Wt: 207.1
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Description

2-(5-bromothiophen-3-yl)ethan-1-ol is an organic compound with the molecular formula C₆H₇BrOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position of the thiophene ring and a hydroxyl group attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromothiophen-3-yl)ethan-1-ol typically involves the bromination of thiophene followed by the introduction of the ethan-1-ol group. One common method is as follows:

    Bromination of Thiophene: Thiophene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromothiophene.

    Grignard Reaction: 5-bromothiophene is then subjected to a Grignard reaction with ethylene oxide to introduce the ethan-1-ol group, forming this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromothiophen-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative without the bromine substituent.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 2-(5-bromothiophen-3-yl)ethanal or 2-(5-bromothiophen-3-yl)ethanoic acid.

    Reduction: 2-(thiophen-3-yl)ethan-1-ol.

    Substitution: 2-(5-substituted-thiophen-3-yl)ethan-1-ol derivatives.

Scientific Research Applications

2-(5-bromothiophen-3-yl)ethan-1-ol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of conductive polymers and other advanced materials.

    Biological Studies: Used as a probe or reagent in biochemical assays and studies.

Mechanism of Action

The mechanism of action of 2-(5-bromothiophen-3-yl)ethan-1-ol depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In biological systems, its effects would depend on its interaction with specific molecular targets, such as enzymes or receptors, although detailed studies on its biological mechanism are limited.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-bromothiophen-2-yl)ethan-1-ol
  • 2-(2,5-dibromothiophen-3-yl)ethan-1-ol
  • 2-(5-chlorothiophen-3-yl)ethan-1-ol

Uniqueness

2-(5-bromothiophen-3-yl)ethan-1-ol is unique due to the specific positioning of the bromine atom and the hydroxyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various organic compounds and materials.

Properties

CAS No.

1510244-75-3

Molecular Formula

C6H7BrOS

Molecular Weight

207.1

Purity

95

Origin of Product

United States

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